molecular formula C18H29N3S B3653947 N-PHENETHYL-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

N-PHENETHYL-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

Cat. No.: B3653947
M. Wt: 319.5 g/mol
InChI Key: KCDIEVGWKYDDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenethyl group and a tetramethylpiperidyl group attached to a thiourea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of phenethylamine with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Commonly, the reaction is performed in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is collected at the outlet. This approach enhances the reaction rate and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The phenethyl and piperidyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
  • N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide
  • Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate

Uniqueness

N-PHENETHYL-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA is unique due to its specific combination of phenethyl and tetramethylpiperidyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-phenylethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3S/c1-17(2)12-15(13-18(3,4)21-17)20-16(22)19-11-10-14-8-6-5-7-9-14/h5-9,15,21H,10-13H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDIEVGWKYDDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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